17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione
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Overview
Description
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is a synthetic steroid compound with the molecular formula C21H30O3 and a molecular weight of 330.46 g/mol . This compound is part of the androstane family and is known for its unique structural modifications which include a hydroxyl group at the 17a position and a methyl group at the 17a position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione typically involves multiple steps starting from simpler steroid precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 17a position.
Methylation: Addition of a methyl group at the 17a position.
Cyclization: Formation of the D-homo ring structure.
These reactions often require specific catalysts and controlled conditions to ensure the correct stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This typically includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2), and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain cancers.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of 17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione involves its interaction with steroid hormone receptors. It binds to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets include enzymes involved in steroid metabolism and pathways related to cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Androstenedione: An endogenous weak androgen steroid hormone.
Testosterone: A primary male sex hormone and anabolic steroid.
Dihydrotestosterone (DHT): A metabolite of testosterone with potent androgenic effects.
Uniqueness
17a-Hydroxy-17a-methyl-D-homoandrost-4-ene-3,17-dione is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties. Its hydroxyl and methyl groups at the 17a position differentiate it from other androstane derivatives, influencing its interaction with biological targets and its overall pharmacokinetic profile .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(1S,4aS,4bR,10aR,10bR,12aS)-1-hydroxy-1,10a,12a-trimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-chrysene-2,8-dione |
InChI |
InChI=1S/C21H30O3/c1-19-10-8-14(22)12-13(19)4-5-15-16(19)9-11-20(2)17(15)6-7-18(23)21(20,3)24/h12,15-17,24H,4-11H2,1-3H3/t15-,16-,17+,19+,20+,21-/m1/s1 |
InChI Key |
ICFLNIOJLONJAO-BZYBLJFLSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@H]2CC[C@]4([C@H]3CCC(=O)[C@@]4(C)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)C4(C)O)C |
Origin of Product |
United States |
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